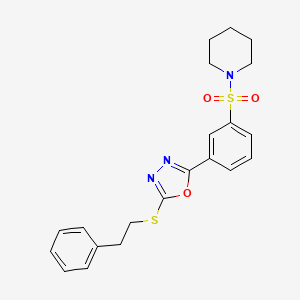

2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-phenylethylsulfanyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c25-29(26,24-13-5-2-6-14-24)19-11-7-10-18(16-19)20-22-23-21(27-20)28-15-12-17-8-3-1-4-9-17/h1,3-4,7-11,16H,2,5-6,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDBBTUBAYCPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Phenethylthio Group: : The phenethylthio group can be introduced via nucleophilic substitution reactions. For instance, a thiol group can react with a phenethyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Attachment of the Piperidin-1-ylsulfonyl Group: : This step often involves the sulfonylation of an amine group. Piperidine can be reacted with a sulfonyl chloride derivative in the presence of a base like triethylamine (TEA) to form the piperidin-1-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) may be used.

Substitution: The compound can undergo various substitution reactions, particularly at the phenyl ring or the oxadiazole ring. Electrophilic aromatic substitution (EAS) reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄

Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

Biology: Explored for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The phenethylthio and piperidin-1-ylsulfonyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,3,4-oxadiazoles is highly dependent on substituent type and position. Key analogues and their substituent effects are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The piperidinylsulfonyl group in the target compound is analogous to methylsulfonyl (5I-1) and nitro (XIV) substituents, which enhance antibacterial and CNS activities via improved electron deficiency and receptor binding .

- Bulkier Groups: Adamantyl () and piperidinylsulfonyl substituents may improve target selectivity due to steric effects .

Anticancer Activity

Compounds with aryl or heteroaryl groups at C5, such as 3e (4-pyridyl) and the target compound’s 3-(piperidinylsulfonyl)phenyl, demonstrate potent anti-proliferative effects. The phenethylthio group in the target compound may enhance apoptosis induction, similar to phenylsulfanylmethyl derivatives in breast adenocarcinoma cells .

Antimicrobial Activity

The phenoxymethyl substituent in 5I-1 exhibits exceptional antibacterial activity against Xanthomonas oryzae (MIC = 0.45 μg/mL) due to its sp³-hybridized methylene bridge, which improves structural flexibility and bacterial membrane penetration . The target compound’s phenethylthio group, with a longer alkyl chain, may further optimize these properties.

CNS Activity

Electron-withdrawing nitro and chloro groups in XIV and XV () are critical for CNS depressant activity. The target compound’s piperidinylsulfonyl group, a stronger EWG than nitro, could potentiate similar or superior effects, though this requires experimental validation .

Biological Activity

The compound 2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole , identified by CAS Number 873814-02-9 , belongs to the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.6 g/mol . The structure incorporates a phenethylthio group and a piperidinylsulfonyl moiety, which are key to its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxadiazole derivatives. A study indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

Key Findings:

- Dhumal et al. (2016) reported that derivatives similar to this compound demonstrated strong inhibition against Mycobacterium bovis BCG .

- Paruch et al. (2020) found that compounds with a piperidin-1-ylsulfonyl moiety exhibited four times more potent action against MRSA compared to vancomycin .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds in this class have shown promise in inducing apoptosis in cancer cell lines.

Case Studies:

- Desai et al. (2016) explored the cytotoxic effects of pyridine-based 1,3,4-oxadiazole hybrids against various cancer cell lines. The study indicated that these compounds had comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- MDPI (2020) reported that certain oxadiazole derivatives exhibited significant cytotoxicity against human leukemia and breast cancer cell lines (CEM-13 and MCF-7) with IC50 values in the sub-micromolar range .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Summary of Biological Activities

Q & A

Q. Advanced

- Phenethylthio group : Replacement with bulkier substituents (e.g., dihydrobenzodioxinyl) reduces metabolic degradation but may lower solubility .

- Piperidinylsulfonyl group : Fluorination at the phenyl ring improves blood-brain barrier penetration for CNS-targeted applications, while N-alkylation of piperidine modulates selectivity for kinase vs. PARP targets .

- Oxadiazole core : Substitution at position 2 (thioether) vs. position 5 (aryl) alters π-π stacking interactions in enzyme active sites .

What computational methods are used to predict the binding affinity and stability of this compound?

Q. Advanced

- Docking studies : Molecular docking (AutoDock Vina) identifies interactions with PARP-1’s NAD⁺-binding domain, highlighting hydrogen bonds with Ser904 and hydrophobic contacts with Tyr907 .

- DFT analysis : Vibrational spectroscopy (IR/Raman) and HOMO-LUMO calculations (B3LYP/6-31G* basis set) predict stability and charge distribution, critical for redox-mediated mechanisms .

- MD simulations : All-atom simulations (AMBER) assess conformational flexibility in aqueous environments, guiding solubility enhancements .

How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Q. Advanced

- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo activity not observed in vitro .

- Dose-response recalibration : Adjusting dosages based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) reconciles discrepancies between cell-based assays and rodent models .

- Off-target screening : Kinome-wide profiling (e.g., using KINOMEscan) rules out unintended kinase inhibition .

What analytical methods validate the compound’s stability under physiological conditions?

Q. Basic

- pH stability : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring detects degradation products (e.g., oxadiazole ring-opening) .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), ensuring suitability for lyophilization .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates, guiding storage in amber vials .

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Q. Advanced

- Cancer : Xenograft models (e.g., HT-29 colon carcinoma) with bioluminescent imaging to monitor tumor regression and PARP inhibition .

- Neuroinflammation : LPS-induced neuroinflammation in rodents, assessing cytokine levels (IL-6, TNF-α) via ELISA .

- Toxicology : Acute toxicity studies (OECD 423) in mice, focusing on hepatorenal biomarkers (ALT, creatinine) .

How is structure-activity relationship (SAR) data interpreted to guide further analog design?

Q. Advanced

- Electrostatic potential maps : Identify regions (e.g., sulfonyl group) critical for hydrogen bonding with target proteins .

- Bioisosteric replacement : Substituting piperidinylsulfonyl with morpholinylsulfonyl retains activity while improving solubility .

- 3D-QSAR models : CoMFA/CoMSIA analyses correlate steric/electronic features with IC₅₀ values, prioritizing substituents at position 5 of the oxadiazole ring .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced

- Regioselectivity : Multi-gram synthesis requires strict control of reaction temperature (e.g., 0–5°C for thiourea cyclization) to avoid byproducts .

- Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce heavy metal contamination in final products .

- Crystallization optimization : Seed crystals and controlled cooling rates ensure batch-to-batch consistency in polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.